molecular formula C22H24N6O B10829282 Crg69FR93G CAS No. 2654743-22-1

Crg69FR93G

Cat. No.: B10829282
CAS No.: 2654743-22-1
M. Wt: 388.5 g/mol
InChI Key: ILPWEAHQRAWJIU-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MRTX0902 is a potent, selective, brain-penetrant, and orally bioavailable inhibitor of the Son of Sevenless homolog 1 (SOS1) protein. This compound disrupts the protein-protein interaction between SOS1 and KRAS, a small GTPase involved in cell proliferation and survival. By inhibiting this interaction, MRTX0902 prevents the activation of KRAS, which is often mutated in various aggressive cancers such as non-small-cell lung cancer, colorectal cancer, and pancreatic cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MRTX0902 involves a structure-based drug discovery approach. The molecule contains a pyrido[3,4-d]pyridazine core and a chiral amine moiety, making it a complex target for preparation. Detailed protocols for the experimental preparation of MRTX0902 include various biochemical binding assays and functional assays .

Industrial Production Methods: The industrial production of MRTX0902 is challenging due to its complex structure. The process development and scale-up involve multi-kilogram scale preparation to support clinical development studies .

Scientific Research Applications

MRTX0902 has significant applications in scientific research, particularly in oncology. It has demonstrated antitumor activity in cancers dependent on KRAS nucleotide loading. The compound is used in combination with other inhibitors like adagrasib to enhance antitumor activity. It has shown efficacy in various cancer models, including non-small-cell lung cancer and colorectal cancer .

Mechanism of Action

MRTX0902 functions by disrupting the interaction between SOS1 and KRAS, preventing SOS1-mediated nucleotide exchange on KRAS. This inhibition leads to the downregulation of the KRAS-MAPK pathway, which is crucial for cell proliferation and survival. The compound is selective and potent, making it effective in targeting KRAS-driven cancers .

Comparison with Similar Compounds

  • Adagrasib (MRTX849)
  • Sotorasib (AMG510)

Comparison: MRTX0902 is unique in its ability to penetrate the brain and its oral bioavailability. While adagrasib and sotorasib also target KRAS, MRTX0902 specifically disrupts the SOS1:KRAS interaction, providing a different mechanism of action. This makes MRTX0902 a valuable addition to the arsenal of KRAS inhibitors .

Properties

CAS No.

2654743-22-1

Molecular Formula

C22H24N6O

Molecular Weight

388.5 g/mol

IUPAC Name

2-methyl-3-[(1R)-1-[(4-methyl-7-morpholin-4-ylpyrido[3,4-d]pyridazin-1-yl)amino]ethyl]benzonitrile

InChI

InChI=1S/C22H24N6O/c1-14-17(12-23)5-4-6-18(14)15(2)25-22-19-11-21(28-7-9-29-10-8-28)24-13-20(19)16(3)26-27-22/h4-6,11,13,15H,7-10H2,1-3H3,(H,25,27)/t15-/m1/s1

InChI Key

ILPWEAHQRAWJIU-OAHLLOKOSA-N

Isomeric SMILES

CC1=C(C=CC=C1[C@@H](C)NC2=NN=C(C3=CN=C(C=C32)N4CCOCC4)C)C#N

Canonical SMILES

CC1=C(C=CC=C1C(C)NC2=NN=C(C3=CN=C(C=C32)N4CCOCC4)C)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.